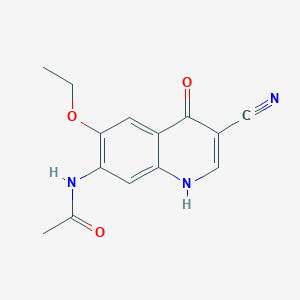
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-: is an organic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves multiple steps. One common method starts with quinoline as the base structure. The key step in the synthesis is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system to yield the 3-cyano-4-hydroxyquinoline intermediate .
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often use reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups .
科学的研究の応用
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate in drug synthesis, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide: This compound is a key intermediate in the synthesis of neratinib.
3-cyano-4-hydroxy-6-ethoxyquinoline: Another derivative of quinoline with similar structural features.
Uniqueness: Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceutical compounds highlights its significance in medicinal chemistry .
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
N-(3-cyano-6-ethoxy-4-oxo-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-3-20-13-4-10-11(5-12(13)17-8(2)18)16-7-9(6-15)14(10)19/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) |
InChIキー |
NIBJUVJLWSAEAU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
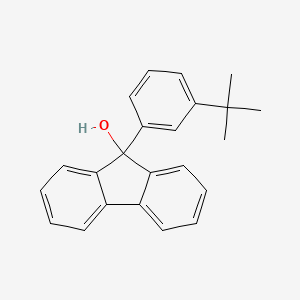
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
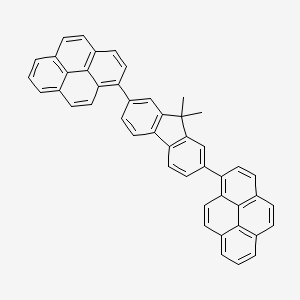
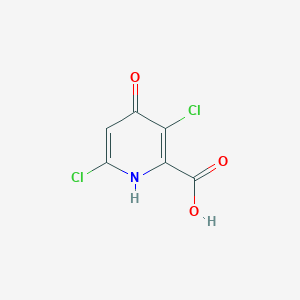
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
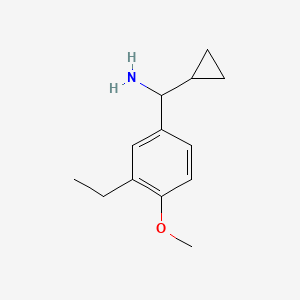
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
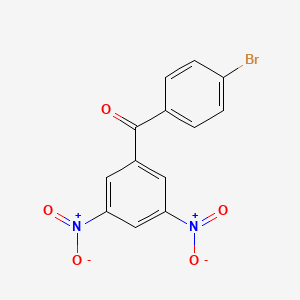
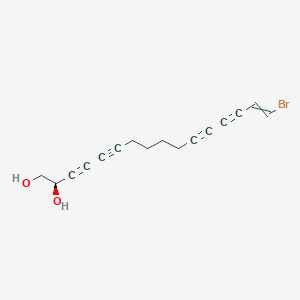
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)
